molecular formula C21H28O4 B14779470 (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B14779470
M. Wt: 344.4 g/mol
InChI Key: PUKLDDOGISCFCP-SSALKEIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with a unique structure This compound is part of the steroid family and is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione involves multiple steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of functional groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced technologies such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones and aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione is used as a model compound to study steroid chemistry and reaction mechanisms.

Biology

In biology, this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine

In medicine, this compound is investigated for its therapeutic potential, particularly in hormone-related treatments.

Industry

In industry, this compound is used in the synthesis of pharmaceuticals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of (10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A similar steroid with significant biological activity.

    Testosterone: Another steroid with well-known effects on the body.

    Cortisol: A steroid involved in stress response and metabolism.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15?,16?,18?,19-,20-,21-/m0/s1

InChI Key

PUKLDDOGISCFCP-SSALKEIKSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.